N-4-(1-Pyrene)butyroylglycine
Description
Synthesis Analysis
The synthesis of pyrene derivatives often involves strategic functionalization to introduce various substituents at the pyrene core, enhancing the molecule's properties for desired applications. For instance, a method for constructing 1,4-pyrazoles from arylglycines was developed using copper-catalyzed sydnone-alkyne cycloaddition reactions, offering a general route to the heterocycle through a one-pot procedure (Specklin et al., 2014). This indicates that similar strategies could be applied to synthesize N-4-(1-Pyrene)butyroylglycine by functionalizing the pyrene nucleus and incorporating the glycine moiety.
Molecular Structure Analysis
The molecular structure of pyrene derivatives can significantly influence their physical and chemical properties. Studies on pyrenes substituted at the 4- or 4,9-positions have shown that these modifications affect the molecule's photophysical and electrochemical properties (Ji et al., 2018). The structural confirmation of such derivatives, including their crystalline forms, provides valuable insights into the influence of substitution patterns on the molecular behavior of pyrene derivatives.
Chemical Reactions and Properties
Pyrene derivatives participate in various chemical reactions, including photodecomposition and cross-linking, which are influenced by their molecular structure. For example, the pyrene-sensitized decomposition of N-phenylglycine was enhanced by electron acceptors, indicating a reaction mechanism involving electron transfer from the substrate to the excited state of pyrene (IkedaShingo et al., 1999). Such reactions highlight the chemical reactivity of pyrene derivatives under specific conditions.
Physical Properties Analysis
The physical properties of pyrene derivatives, such as fluorescence and thermal stability, are critical for their applications in materials science. Discrimination of chiral probes by binding with proteins in Langmuir monolayers at the air/water interface was demonstrated using pyrene derivatives, showcasing their interaction with biological molecules and potential for sensing applications (Zhai et al., 2005).
Chemical Properties Analysis
The chemical properties of pyrene derivatives, such as their electrochemical behavior and reactivity towards various substrates, can be modulated by structural modifications. For example, the introduction of electron-donating or electron-withdrawing groups at strategic positions on the pyrene core influences its photophysical and electrochemical properties, affecting the molecule's fluorescence quantum yields and radiative decay rates (Ji et al., 2018).
properties
IUPAC Name |
2-(4-pyren-1-ylbutanoylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c24-19(23-13-20(25)26)6-2-3-14-7-8-17-10-9-15-4-1-5-16-11-12-18(14)22(17)21(15)16/h1,4-5,7-12H,2-3,6,13H2,(H,23,24)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPJIZQPSJBSOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402815 | |
Record name | N-4-(1-Pyrene)butyroylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-4-(1-Pyrene)butyroylglycine | |
CAS RN |
228414-55-9 | |
Record name | N-[1-Oxo-4-(1-pyrenyl)butyl]glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=228414-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-4-(1-Pyrene)butyroylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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